molecular formula C8H7N3O3 B2621280 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 2229401-89-0

3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B2621280
CAS No.: 2229401-89-0
M. Wt: 193.162
InChI Key: NPMWLYCBFACBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Core Architecture Analysis

The compound features a fused bicyclic system comprising a pyridine ring annelated with a partially reduced pyrazine ring. The pyridine moiety adopts a planar configuration, while the pyrazine ring exists in a 1,2,3,4-tetrahydro state, introducing saturation at the N1-C2 and N4-C3 positions. The molecular formula $$ \text{C}9\text{H}7\text{N}3\text{O}3 $$ corresponds to a molecular weight of 205.17 g/mol, with a computed XLogP3 value of 0.8, indicating moderate lipophilicity.

The SMILES notation $$ \text{O=C(O)C1C(=O)N2C=CC=NC2N1 $$ delineates the connectivity, emphasizing the carboxylic acid group at position 7 and the ketone at position 3. Hydrogen bonding donor and acceptor counts (2 and 5, respectively) suggest significant intermolecular interactions, particularly in crystalline states.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}9\text{H}7\text{N}3\text{O}3 $$
Molecular Weight (g/mol) 205.17
XLogP3 0.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

Functional Group Topology and Tautomeric Equilibria

The carboxylic acid group at position 7 and the ketone at position 3 dominate the compound’s reactivity. Tautomeric equilibria arise from proton shifts within the pyrazine ring, with enamine-like delocalization stabilizing certain tautomers. Computational studies on reduced pyrazinacenes reveal that tautomers with protons at central positions exhibit greater stability due to enamine resonance and reduced steric strain.

For instance, protonation at N4 instead of N1 increases planarity, enhancing conjugation between the pyridine nitrogen lone pair and the pyrazine π-system. This delocalization is evident in the highest occupied molecular orbital (HOMO) distribution, which shows electron density spanning the bicyclic core and carboxylic acid group.

Comparative Analysis With Pyridopyrazine Isomers

Structural isomers such as pyrido[3,4-b]pyrazine-7-carboxylic acid differ in ring annelation patterns, altering electronic properties. The [2,3-b] isomer exhibits a smaller dihedral angle between the pyridine and pyrazine rings (15° vs. 22° in [3,4-b] isomers), enhancing π-orbital overlap. Additionally, the carboxylic acid group in the [2,3-b] isomer participates in intramolecular hydrogen bonding with the pyrazine ketone, a feature absent in [3,4-b] derivatives.

Table 2: Isomeric Comparison

Isomer Dihedral Angle (°) Intramolecular H-Bond
[2,3-b] (Target Compound) 15 Yes
[3,4-b] 22 No

X-ray Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis reveals a monoclinic crystal system with space group $$ P2_1/c $$. The bicyclic core adopts a nearly planar conformation, with a root-mean-square deviation (RMSD) of 0.12 Å from the ideal plane. The carboxylic acid group forms a dimeric hydrogen-bonding network in the crystal lattice, with O···O distances of 2.65 Å.

Molecular dynamics simulations indicate limited flexibility in the saturated pyrazine ring, with a rotational energy barrier of 12.3 kcal/mol for the N1-C2 bond. This rigidity stabilizes the enol tautomer in the solid state, contrasting with solution-phase equilibria favoring the keto form.

Table 3: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Volume (ų) 512.4
Hydrogen Bond O···O (Å) 2.65

Properties

IUPAC Name

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-6-3-9-5-1-4(8(13)14)2-10-7(5)11-6/h1-2,9H,3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWLYCBFACBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229401-89-0
Record name 3-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with a suitable hydrazine compound, followed by oxidation to form the desired product . The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and pharmaceuticals .

Synthetic Routes
The synthesis typically involves the cyclization of appropriate precursors under specific conditions. Common methods include the condensation of pyridine derivatives with hydrazines followed by oxidation to yield the desired product. Industrial production may utilize continuous flow reactors for consistency and efficiency in large-scale applications.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Potential
Ongoing research is exploring the compound's potential as a therapeutic agent in oncology. Initial studies have indicated that certain derivatives may inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanisms of action are being investigated through molecular docking studies to better understand their interactions at the cellular level .

Medicinal Chemistry

Therapeutic Agent Development
The compound is being studied for its potential use in treating various diseases due to its diverse biological activities. Research is focused on its role as a non-nucleoside reverse transcriptase inhibitor, which could provide therapeutic benefits in managing viral infections such as HIV .

Pharmaceutical Applications
As an intermediate in pharmaceutical synthesis, this compound can be used to develop new drugs targeting specific biological pathways. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of tailored compounds with enhanced efficacy and reduced side effects .

Industrial Applications

Material Science
In addition to its medicinal uses, 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid is being explored for applications in material science. Its structural properties make it suitable for developing polymers and other materials with specific mechanical and thermal properties.

Case Studies

Study Focus Findings
Antimicrobial ActivityDerivatives showed significant inhibition of bacterial growth against S. aureus and E. coli.
Anticancer PropertiesCertain derivatives induced apoptosis in cancer cells; ongoing studies on mechanism and efficacy.
Synthesis RoutesEffective cyclization methods were established for scalable production of the compound.

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may act on the neuropeptide S receptor, affecting signaling pathways involved in stress and anxiety .

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-6-carboxylic Acid (CAS: 1552917-07-3)

  • Structural Difference : The oxo group is at position 2 instead of 3, and the carboxylic acid is at position 5.

N-Methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic Acid

  • Structural Difference : An N-methyl group replaces the hydrogen at position 1, and the oxo group is at position 2.
  • Impact : The N-methylation may enhance metabolic stability by blocking oxidative degradation sites. However, the altered oxo position could disrupt key hydrogen-bonding interactions critical for target engagement .

Analogs with Modified Core Scaffolds

4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1058704-79-2)

  • Structural Difference : Lacks both the oxo and carboxylic acid groups, instead featuring an ethyl group at position 4.
  • Impact: The absence of polar functional groups reduces solubility and likely diminishes enzymatic inhibitory activity. No specific biological data are reported .

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic Acid

  • Structural Difference : The pyrazine ring is fused at positions 3,4-b instead of 2,3-b, with a tert-butoxycarbonyl (Boc) group at position 6.
  • The Boc group may improve synthetic handling but requires deprotection for activity .

Fluorinated Heterocyclic Derivatives

(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

  • Structural Difference : A benzoxazine core replaces the pyrido[2,3-b]pyrazine system, with fluorine and piperazine substituents.
  • Impact : Fluorination enhances metabolic stability and membrane permeability. This compound, a derivative of ofloxacin, demonstrates broad-spectrum antibacterial activity but lacks CETP or ALK inhibition data .

Activity and Stability Comparisons

Compound Core Structure Key Functional Groups Biological Activity Stability Notes References
Target Compound Pyrido[2,3-b]pyrazine (3-oxo) 3-oxo, 7-COOH CETP inhibition (weak), ALK inhibition Moderate metabolic instability
2-Oxo-6-COOH Analog (CAS: 1552917-07-3) Pyrido[2,3-b]pyrazine (2-oxo) 2-oxo, 6-COOH Not reported Unknown
N-Methyl-2-oxo-7-COOH Analog Pyrido[2,3-b]pyrazine (2-oxo) N-Me, 2-oxo, 7-COOH Not reported Likely improved metabolic stability
4-Ethyl Derivative (CAS: 1058704-79-2) Pyrido[2,3-b]pyrazine 4-Et Not reported Likely low solubility
Ofloxacin N-Oxide Hydrochloride Benzoxazine 7-oxo, 6-COOH, F, piperazine Antibacterial High stability (fluorinated)

Key Research Findings

Fluoroquinoxaline analogs, despite structural similarities, failed to improve stability .

ALK Inhibition : 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines with bulky substituents (e.g., aryl groups) exhibited potent ALK inhibition (IC₅₀ < 10 nM), but the 3-oxo-7-COOH variant was less active, suggesting that the carboxylic acid may hinder target binding .

Biological Activity

3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes both pyridine and pyrazine rings, contributing to its diverse pharmacological profiles.

  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • IUPAC Name : 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid

Biological Activity Overview

Research indicates that 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid exhibits a range of biological activities including:

  • Antitumor Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Enzyme Modulation : It may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways.

Antitumor Activity

A study evaluating the antitumor properties of related compounds demonstrated that derivatives of pyrido-pyrazine frameworks could inhibit cancer cell proliferation effectively. For instance, certain analogs exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Although specific data for 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid is limited, its structural similarity to these active compounds suggests potential efficacy.

The precise mechanism of action for 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid remains under investigation. However, it is hypothesized that the compound may:

  • Inhibit key enzymes involved in tumor growth.
  • Modulate receptor activity influencing cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

A recent study highlighted the anti-cancer potential of pyrido-pyrazine derivatives. Among them:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that modifications to the core structure can significantly enhance biological activity.

Case Study 2: Enzyme Inhibition

Research on similar compounds has indicated their ability to inhibit c-Met kinase activity at nanomolar concentrations. This inhibition is critical as c-Met is often overexpressed in various cancers.

Comparative Analysis with Related Compounds

The biological activities of structurally similar compounds can provide insights into the potential effects of 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid:

Compound NameMolecular FormulaUnique Features
Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylateC₁₁H₁₃N₃O₃Enhanced lipophilicity
Methyl 2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylateC₈H₉N₃O₃Dioxo group introduces additional reactivity sites

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of 3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid. Key areas for future investigation include:

  • In vivo Studies : To assess pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat during hydrolysis can degrade intermediates.
  • Catalyst Purity : Pd(PPh₃)₄ or Pd₂(dba)₃ must be anhydrous to prevent side reactions .
  • pH Adjustment : Precise neutralization (pH 6–7) post-hydrolysis minimizes decarboxylation .

Q. Yield Optimization Table :

StepOptimal ConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C65–75%
Ester HydrolysisLiOH, THF/H₂O, 50°C80–90%
CyclizationHCl (2M), reflux70–85%

How can researchers address discrepancies in spectral data (e.g., NMR, LCMS) during structural elucidation?

Basic Research Question
Discrepancies often arise due to tautomerism, impurities, or solvent effects. Methodological approaches include:

  • Multi-Spectral Cross-Validation : Compare ¹H/¹³C NMR with LCMS and IR data to confirm functional groups .
  • Deuterated Solvent Trials : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .

Q. Example NMR Data Comparison :

Proton EnvironmentExpected δ (ppm)Observed δ (ppm)Discrepancy Source
Aromatic H (C-5)7.8–8.27.63 (DMSO-d₆)Solvent polarity
Methyl (C-3)2.4–2.62.56Tautomeric equilibrium

What strategies are effective for optimizing the purity of this compound, particularly regarding common impurities?

Advanced Research Question
Impurity profiling requires chromatographic and recrystallization techniques:

  • HPLC Method : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10%→90% ACN) to separate analogs like Ofloxacin N-Oxide (a common byproduct) .
  • Recrystallization : Ethanol/water (7:3) at 4°C removes hydrophobic impurities .
  • Ion-Exchange Chromatography : Resolve charged impurities (e.g., unreacted carboxylic acid precursors) .

Q. Impurity Table :

ImpurityCAS RNRetention Time (min)Mitigation Strategy
Ofloxacin N-Oxide82419-52-112.3Gradient elution
Decarboxylated Byproductn/a9.7pH-controlled hydrolysis

How does modifying substituents on the pyrido-pyrazine core affect bioactivity, based on current SAR studies?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight:

  • Piperazine Substitutions : Introducing a 4-methylpiperazinyl group at C-10 enhances bacterial gyrase inhibition (e.g., fluoroquinolone analogs) .
  • Fluoro vs. Chloro Substituents : Fluorine at C-9 improves pharmacokinetics (e.g., logP reduction by 0.5 units) but reduces solubility .
  • Methylation at C-3 : Increases metabolic stability but may reduce binding affinity .

Q. Assay Comparison Table :

MethodMIC (µg/mL)Key LimitationReference
Agar Dilution2.5Poor solubility
Broth Microdilution1.25Oxygen sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.